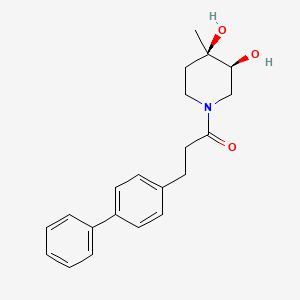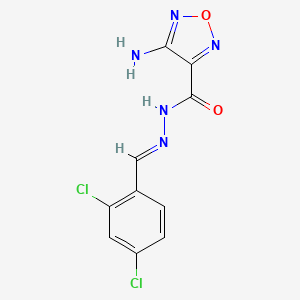
(3S*,4R*)-1-(3-biphenyl-4-ylpropanoyl)-4-methylpiperidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves condensation reactions and the exploration of diastereoselective processes. For instance, polymers derived from bipiperidine and biphenylylene units have been synthesized, demonstrating the versatility of biphenyl derivatives in polymer chemistry (Kricheldorf & Awe, 1989). Additionally, the synthesis of chiral bicyclic 3-hydroxypiperidines from β-amino alcohols showcases the ability to induce chirality and complexity into the piperidine backbone, highlighting the synthetic accessibility of complex piperidine derivatives (Wilken et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds similar to "(3S*,4R*)-1-(3-biphenyl-4-ylpropanoyl)-4-methylpiperidine-3,4-diol" has been analyzed through various techniques, including X-ray crystallography. These studies provide insights into the conformational preferences of the piperidine ring and the orientation of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets (Raghuvarman et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of biphenyl and piperidine derivatives includes their participation in various organic transformations, such as deuterium and tritium labeling, highlighting their versatility in synthetic chemistry (Berthelette & Scheigetz, 2004). Furthermore, the introduction of functional groups into the piperidine ring, such as hydroxyl or methyl groups, can significantly impact the compound's physical and chemical properties, including solubility and reactivity.
Physical Properties Analysis
The physical properties of biphenyl and piperidine derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature of the substituents and the compound's overall molecular structure. For example, polymers derived from biphenyl and piperidine units can exhibit different thermal stabilities and crystalline structures, which are important for their application in materials science (Kricheldorf & Awe, 1989).
Applications De Recherche Scientifique
Neuroprotective Activity
The compound shows promise in neuroprotection, particularly in treating NMDA receptor-related conditions. CP-101,606, structurally similar to this compound, has shown potent neuroprotective effects in hippocampal neurons, mediated through a high affinity binding site distinct from typical NMDA receptor sites. This suggests potential for treating neurological disorders related to NMDA receptor dysfunction (Menniti et al., 1997).
Chiral Compound Synthesis
Research has explored its applications in the synthesis of chiral compounds, important for pharmaceutical development. For instance, chiral bicyclic 3-hydroxypiperidines were synthesized from related β-amino alcohols, showcasing the compound's role in producing stereochemically complex structures (Wilken et al., 1997).
Material Science Applications
The compound's derivatives have been utilized in material science, particularly in the development of nematic polyurethanes. These substances, derived from similar compounds, exhibit unique properties like thermostability and potential for use in advanced materials (Kricheldorf & Awe, 1989).
Catalysis Research
Its analogs have been used in catalysis research. For example, enantiomerically pure epoxy-functionalized resins, related in structure, have been used as catalytic ligands in chemical reactions, indicating potential applications in asymmetric synthesis and catalysis (Vidal‐Ferran et al., 1998).
Molecular Engineering
In the field of molecular engineering, especially for solar cell applications, derivatives of this compound have been studied. Novel organic sensitizers related in structure have shown high efficiency in converting photon energy to current, highlighting potential in renewable energy technologies (Kim et al., 2006).
Propriétés
IUPAC Name |
1-[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-3-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-21(25)13-14-22(15-19(21)23)20(24)12-9-16-7-10-18(11-8-16)17-5-3-2-4-6-17/h2-8,10-11,19,23,25H,9,12-15H2,1H3/t19-,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPPCPCJTQXVRC-PZJWPPBQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C(=O)CCC2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C[C@@H]1O)C(=O)CCC2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5525040.png)

![N-[2-(2,5-dimethylbenzoyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5525059.png)
![N-[4-(3-methyl-1-piperidinyl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5525063.png)
![2-methyl-3-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5525075.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5525083.png)

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5525096.png)



![N-(2-fluorophenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5525106.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(methylthio)nicotinamide](/img/structure/B5525108.png)
![methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5525112.png)